6-bromo-3-chloro-2,4-dimethylaniline hydrochloride
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Overview
Description
6-bromo-3-chloro-2,4-dimethylaniline hydrochloride is an organic compound with the molecular formula C8H9BrClN•HCl. It is a derivative of aniline, featuring bromine, chlorine, and methyl groups attached to the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-2,4-dimethylaniline hydrochloride typically involves multiple steps. One common method includes the bromination and chlorination of 2,4-dimethylaniline. The reaction conditions often require the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the bromination and chlorination reactions are carried out under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-chloro-2,4-dimethylaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
6-bromo-3-chloro-2,4-dimethylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-bromo-3-chloro-2,4-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4,6-dimethylaniline: Similar in structure but lacks the chlorine atom.
3-bromo-N,N-dimethylaniline: Similar but with different substitution patterns on the benzene ring.
Uniqueness
6-bromo-3-chloro-2,4-dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in certain chemical syntheses and applications where other similar compounds may not be as effective .
Properties
CAS No. |
2503206-24-2 |
---|---|
Molecular Formula |
C8H10BrCl2N |
Molecular Weight |
271 |
Purity |
95 |
Origin of Product |
United States |
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